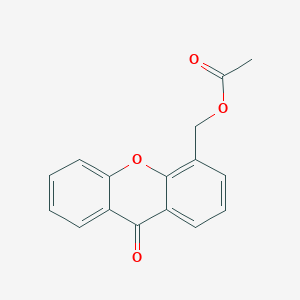
(9-Oxo-9H-xanthen-4-YL)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Oxo-9H-xanthen-4-YL)methyl acetate is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. The compound’s structure includes a xanthene core with an acetate group attached, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Oxo-9H-xanthen-4-YL)methyl acetate typically involves the esterification of (9-Oxo-9H-xanthen-4-YL)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9-Oxo-9H-xanthen-4-YL)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.
Reduction: Reduction reactions can convert the compound into (9-Oxo-9H-xanthen-4-YL)methyl alcohol.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.
Reduction: (9-Oxo-9H-xanthen-4-YL)methyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(9-Oxo-9H-xanthen-4-YL)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (9-Oxo-9H-xanthen-4-YL)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the xanthene core can interact with cellular components, influencing biological activities such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate: A derivative with a methoxy group, exhibiting similar chemical properties but different reactivity.
(9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid: An oxidized form with distinct chemical behavior.
Uniqueness
(9-Oxo-9H-xanthen-4-YL)methyl acetate stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
85636-90-4 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(9-oxoxanthen-4-yl)methyl acetate |
InChI |
InChI=1S/C16H12O4/c1-10(17)19-9-11-5-4-7-13-15(18)12-6-2-3-8-14(12)20-16(11)13/h2-8H,9H2,1H3 |
InChI Key |
AKEWZUPLJHHIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
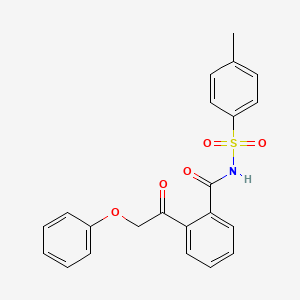
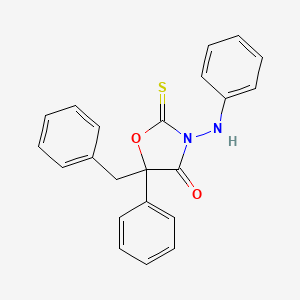
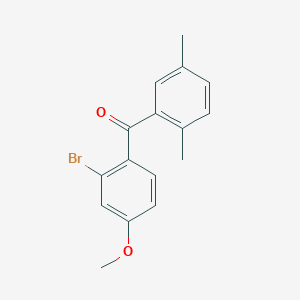
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
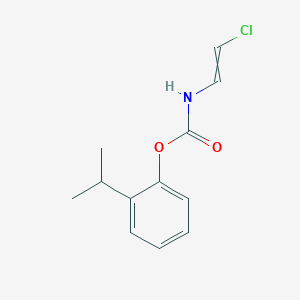
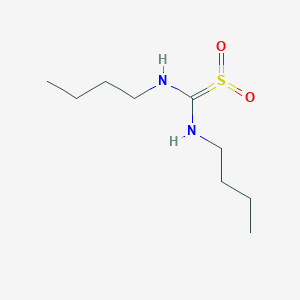
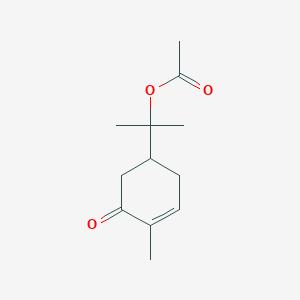
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
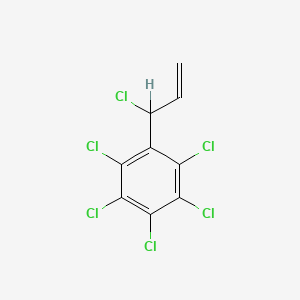
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)
